molecular formula C11H11ClO4 B14058109 1-(4-(Carboxy(hydroxy)methyl)phenyl)-3-chloropropan-1-one

1-(4-(Carboxy(hydroxy)methyl)phenyl)-3-chloropropan-1-one

Cat. No.: B14058109
M. Wt: 242.65 g/mol
InChI Key: AKZADLSHFZMUKQ-UHFFFAOYSA-N
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Description

1-(4-(Carboxy(hydroxy)methyl)phenyl)-3-chloropropan-1-one is an organic compound with a complex structure that includes a phenyl ring substituted with a carboxy(hydroxy)methyl group and a chloropropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Carboxy(hydroxy)methyl)phenyl)-3-chloropropan-1-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the phenyl ring: The phenyl ring is prepared through a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the carboxy(hydroxy)methyl group: This step involves the reaction of the phenyl ring with formaldehyde and a suitable carboxylating agent under basic conditions to introduce the carboxy(hydroxy)methyl group.

    Chloropropanone formation: The final step involves the reaction of the substituted phenyl ring with 3-chloropropanone under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Carboxy(hydroxy)methyl)phenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the chloropropanone moiety, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Ammonia or primary amines in ethanol.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amino or thio derivatives.

Scientific Research Applications

1-(4-(Carboxy(hydroxy)methyl)phenyl)-3-chloropropan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-(Carboxy(hydroxy)methyl)phenyl)-3-chloropropan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, thereby inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(Carboxy(hydroxy)methyl)phenyl)-2-chloropropan-1-one: Similar structure but with a different position of the chlorine atom.

    1-(4-(Carboxy(hydroxy)methyl)phenyl)-3-bromopropan-1-one: Similar structure but with a bromine atom instead of chlorine.

    1-(4-(Carboxy(hydroxy)methyl)phenyl)-3-chlorobutan-1-one: Similar structure but with an additional carbon in the alkyl chain.

Uniqueness

1-(4-(Carboxy(hydroxy)methyl)phenyl)-3-chloropropan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs

Properties

Molecular Formula

C11H11ClO4

Molecular Weight

242.65 g/mol

IUPAC Name

2-[4-(3-chloropropanoyl)phenyl]-2-hydroxyacetic acid

InChI

InChI=1S/C11H11ClO4/c12-6-5-9(13)7-1-3-8(4-2-7)10(14)11(15)16/h1-4,10,14H,5-6H2,(H,15,16)

InChI Key

AKZADLSHFZMUKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)O)C(=O)CCCl

Origin of Product

United States

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